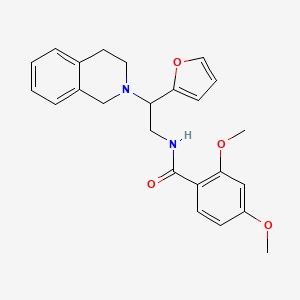

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-19-9-10-20(23(14-19)29-2)24(27)25-15-21(22-8-5-13-30-22)26-12-11-17-6-3-4-7-18(17)16-26/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZFGQMUHYJGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the dihydroisoquinoline structure.

Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation or alkylation reaction.

Coupling with the Benzamide Group: The final step involves coupling the intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the dihydroisoquinoline moiety, converting it to a tetrahydroisoquinoline derivative.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies indicate that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been evaluated for their ability to inhibit various cancer cell lines. The structural features of this compound suggest potential activity against specific molecular targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of isoquinoline derivatives that demonstrated inhibitory effects on tumor growth in xenograft models. The mechanism was linked to the modulation of apoptosis pathways and cell cycle arrest .

2. Neuroprotective Effects

Compounds containing the isoquinoline structure are known for their neuroprotective properties. Research indicates that this compound may act as an inhibitor of neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases.

Case Study : A publication in Neuropharmacology reported that similar benzamide derivatives were effective in reducing neuroinflammatory markers in animal models of Alzheimer’s disease . The findings suggest that this compound could be further investigated for its potential use in treating neurodegenerative disorders.

Pharmacological Applications

1. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of kinases involved in cancer signaling pathways. Inhibitors targeting these pathways can effectively hinder tumor growth and metastasis.

Case Study : Research highlighted in Cancer Research demonstrated that benzamide derivatives could inhibit RET kinase activity, leading to reduced proliferation of RET-positive cancer cells . This suggests that this compound might have similar effects.

2. Antiviral Activity

Emerging studies have explored the antiviral potential of compounds with similar structures against SARS-CoV-2. The furan moiety is known to enhance biological activity and may contribute to antiviral efficacy.

Case Study : A recent investigation identified furan-containing compounds as effective inhibitors of SARS-CoV-2 main protease (Mpro), suggesting a pathway for developing antiviral agents . This highlights the relevance of this compound in current therapeutic strategies against viral infections.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dihydroisoquinoline moiety could mimic neurotransmitters, while the furan ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations :

- Yield Variability : The target compound’s structural analogs exhibit yields ranging from 22% (Xg, ) to 86.4% (benzothiazole derivatives, ). Lower yields in compounds like Xg may reflect challenges in coupling furan-containing intermediates or steric hindrance from bulky substituents.

- Substituent Impact : Electron-donating groups (e.g., methoxy in LB79) improve solubility, while halogenated benzothiazoles () enhance stability and purity (HPLC >90%).

Key Observations :

- Antiviral Potential: Quinazoline analogs () with dihydroisoquinoline motifs show sub-10 µM activity against influenza, suggesting the target compound may share similar antiviral properties if tested.

- Neurological Applications : Compounds like LB79 and those in target cholinesterases and Aβ aggregation, implying the 2,4-dimethoxybenzamide group may enhance CNS penetration.

Molecular and Physicochemical Properties

Table 3: Calculated Properties of Selected Analogs

Key Observations :

- Lipophilicity : The target compound’s predicted LogP (~3.2) is lower than LB79 and Xg, likely due to fewer methoxy groups, suggesting better aqueous solubility.

- Bioavailability : The furan moiety may reduce metabolic stability compared to saturated linkers in GF120918 () but improve binding to aromatic-rich targets like viral polymerases .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H24N2O3

Molecular Weight: 396.51 g/mol

CAS Number: 898416-63-2

The compound features a complex structure that includes a furan ring, a dihydroisoquinoline moiety, and a methoxybenzamide group. These structural components are believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing furan and isoquinoline structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens, including:

- Candida albicans

- Escherichia coli

- Staphylococcus aureus

In particular, studies have demonstrated that at concentrations around 64 µg/mL, these compounds can suppress the growth of yeast-like fungi and bacteria effectively .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research into related isoquinoline derivatives has revealed their ability to inhibit tumor cell proliferation through various mechanisms, including:

- Induction of apoptosis

- Inhibition of angiogenesis

- Disruption of cell cycle progression

For example, studies have indicated that certain derivatives can effectively induce cell death in cancer cell lines by activating apoptotic pathways .

Neuroprotective Effects

Given the presence of the dihydroisoquinoline moiety, there is growing interest in the neuroprotective properties of this compound. Isoquinoline derivatives have been shown to exhibit protective effects against neurodegenerative diseases by:

- Reducing oxidative stress

- Inhibiting neuroinflammation

- Modulating neurotransmitter levels

These mechanisms suggest a potential for therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .

The biological activities of this compound may be attributed to several key mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation: Interaction with various receptors (e.g., neurotransmitter receptors) could mediate its neuroprotective effects.

- Oxidative Stress Reduction: The antioxidant properties linked to its structure may help mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of related compounds, researchers found that derivatives exhibited significant activity against Candida albicans and Staphylococcus aureus. This suggests that structural modifications can enhance antimicrobial potency .

Case Study 2: Anticancer Properties

A recent investigation into isoquinoline-based compounds revealed their ability to induce apoptosis in breast cancer cell lines. The study highlighted the importance of structural features in determining biological activity and suggested further exploration into this compound for anticancer drug development .

Q & A

Basic: What synthetic strategies are recommended for preparing derivatives of this compound, and how are intermediates validated?

Answer:

The synthesis of structurally similar compounds (e.g., benzothiazole-isoquinoline hybrids) typically involves multi-step reactions. For example:

- Acylation reactions using substituted benzoyl chlorides with amine-containing intermediates, as seen in the synthesis of benzothiazole-isoquinoline derivatives .

- NMR and mass spectrometry are critical for validating intermediates. For instance, -NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) and ESI-MS data (e.g., molecular ion peaks matching calculated ) confirm structural integrity .

- HPLC purity analysis (≥90% purity) ensures intermediates are free from side products before proceeding to subsequent steps .

Advanced: How can computational docking (e.g., Glide) guide the design of analogs targeting σ2 receptors or cholinesterases?

Answer:

- Glide docking employs a systematic search of ligand conformations within receptor binding pockets. For σ2 receptor ligands, the method predicts interactions with hydrophobic residues (e.g., Tyr 150) and polar contacts (e.g., hydrogen bonds with Asp 56) .

- Key parameters :

- Example: Fluorine-18-labeled benzamide analogs were optimized via docking to enhance tumor uptake (2.5–3.7% ID/g in EMT-6 allografts) .

Basic: What spectroscopic techniques are essential for characterizing the compound’s purity and stereochemistry?

Answer:

- - and -NMR : Identify substituent environments (e.g., dihydroisoquinoline protons at δ 2.8–4.2 ppm, furan protons at δ 6.3–7.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., with <2 ppm error) .

- Infrared spectroscopy (IR) : Detect functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced: How can conflicting in vitro data (e.g., IC50_{50}50 variability in enzyme assays) be resolved?

Answer:

- Assay standardization :

- Statistical analysis : Apply Grubbs’ test to exclude outliers and report mean ± SEM from triplicate runs .

- Example : Compound 5 in showed BChE IC = 1.2 µM, but batch-dependent variability (±0.3 µM) was mitigated by controlling reaction temperatures during synthesis .

Basic: What in vitro assays are suitable for initial screening of biological activity (e.g., anti-aggregation or receptor binding)?

Answer:

- Thioflavin T assay : Monitor Aβ aggregation inhibition (λ/λ = 440/490 nm) with IC values ≤10 µM considered potent .

- Radioligand binding assays : For σ2 receptors, use -DTG displacement with K < 100 nM indicating high affinity .

- Ellman’s method : Measure cholinesterase inhibition via thiocholine production (λ = 412 nm) .

Advanced: How do structural modifications (e.g., halogenation or methoxy group positioning) influence metabolic stability?

Answer:

- Halogenation : Bromine or iodine at the furan ring (e.g., Compound 11 in ) improves metabolic stability by reducing CYP450-mediated oxidation .

- Methoxy groups : Ortho-substituted dimethoxybenzamide moieties enhance blood-brain barrier permeability (logP ~3.5) but may increase hepatotoxicity risks .

- Case study : Fluorine-18 labeling in improved in vivo stability (tumor uptake sustained at 2 h post-injection) via reduced off-target binding .

Basic: What crystallization techniques yield high-quality X-ray structures for conformational analysis?

Answer:

- Slow evaporation : Dissolve the compound in a 1:1 DCM/MeOH mixture and evaporate at 4°C to obtain single crystals .

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures with SHELXL (R-factor < 0.05) .

- Example: The crystal structure of a related isoquinolinone derivative revealed intramolecular hydrogen bonds stabilizing the amide backbone .

Advanced: How can cryo-EM or molecular dynamics (MD) simulations elucidate allosteric modulation of ion channels by this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.